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5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

Cat. No.: B13783215
CAS No.: 90598-46-2
M. Wt: 220.31 g/mol
InChI Key: CYSFBBKZAKVSNZ-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Dioxane (B1201747) Chemistry and Its Evolution in Synthesis

The chemistry of 1,3-dioxanes has a rich history rooted in the need for effective protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The first synthesis of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This initial application highlighted their utility, leading to their widespread adoption as a standard transformation in organic synthesis. thieme-connect.de

Initially, the formation of 1,3-dioxanes was primarily achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org Over time, synthetic methodologies have evolved significantly. The Prins reaction, for example, has emerged as a powerful method for the synthesis of substituted 1,3-dioxanes. wikipedia.org More recent advancements have focused on developing catalytic and asymmetric versions of these reactions to produce enantiomerically pure dioxane derivatives. thieme-connect.comresearchgate.net This evolution from simple protecting groups to complex, stereochemically defined building blocks reflects the growing sophistication of synthetic organic chemistry.

Significance of Dioxane Derivatives as Chiral Scaffolds and Synthetic Intermediates

The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for stereocontrolled synthesis. thieme-connect.de Like cyclohexane (B81311) rings, 1,3-dioxanes preferentially adopt a chair conformation, but the shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions. thieme-connect.de This conformational preference allows for the predictable orientation of substituents, which is crucial in asymmetric synthesis.

Chiral 1,3-dioxane derivatives are widely used as intermediates in the synthesis of a variety of biologically active compounds and natural products. thieme-connect.dersc.org They can be transformed into optically active 1,3-diols, which are common intermediates in the synthesis of pharmaceuticals such as fluoxetine (B1211875) and atomoxetine. researchgate.net Furthermore, the 1,3-dioxane unit itself is found in several natural products, including thromboxane (B8750289) A2 and theopederin A. thieme-connect.de The ability to construct these chiral scaffolds with high enantioselectivity has been a significant focus of modern synthetic methods, including rhodium-catalyzed asymmetric cascade reactions. rsc.orgrsc.org

Overview of Research Trajectories for Substituted 1,3-Dioxanes

Current research on substituted 1,3-dioxanes is diverse and continues to expand the synthetic utility of this class of compounds. Key areas of investigation include:

Asymmetric Synthesis: A major focus is the development of new catalytic methods for the enantioselective synthesis of 1,3-dioxanes. This includes the use of chiral Brønsted acids and other catalysts to control the stereochemistry of reactions like the Prins reaction. thieme-connect.comresearchgate.net

Conformational Analysis: Detailed studies of the conformational preferences of substituted 1,3-dioxanes continue to provide fundamental insights that guide their application in synthesis. Quantum-chemical studies are used to understand the potential energy surfaces and conformational isomerizations of these molecules. researchgate.net

Applications in Medicinal Chemistry: Researchers are exploring the use of 1,3-dioxane derivatives as core structures in the development of new therapeutic agents. For instance, they have been investigated as potential NMDA and σ receptor antagonists. researchgate.netnih.gov Their structural rigidity and ability to present substituents in well-defined spatial orientations make them attractive scaffolds for drug design.

Novel Synthetic Transformations: The development of new reactions that utilize 1,3-dioxanes as starting materials or intermediates is an ongoing area of research. This includes ring-opening reactions to generate other functional groups and their use in multicomponent reactions to build molecular complexity efficiently. researchgate.netclockss.org

The following table provides a summary of key research findings related to substituted 1,3-dioxanes:

Research AreaKey Findings
Asymmetric Synthesis Development of iodine-catalyzed asymmetric Prins reactions for the synthesis of chiral 1,3-dioxanes. thieme-connect.com
Rhodium(II)-catalyzed three-component cascade reactions provide efficient access to chiral 1,3-dioxoles. rsc.orgrsc.org
Synthetic Intermediates Enantioenriched 1,3-dioxanes can be readily converted to optically active 1,3-diols, which are key intermediates for pharmaceuticals. researchgate.net
The 1,3-dioxane structure is a motif found in various natural products. thieme-connect.de
Medicinal Chemistry 1,3-Dioxane derivatives have been synthesized and evaluated as potent NMDA and σ receptor antagonists. researchgate.netnih.gov
Conformational Studies The 1,3-dioxane ring preferentially adopts a chair-like conformation, influencing the orientation of substituents. thieme-connect.de
The presence of both alkyl and aryl substituents at the 2-position can lead to a preference for an axial orientation of the aryl group. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B13783215 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane CAS No. 90598-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90598-46-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-11(12-7-5-4-6-8-12)13-15-9-14(2,3)10-16-13/h4-8,11,13H,9-10H2,1-3H3

InChI Key

CYSFBBKZAKVSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1OCC(CO1)(C)C)C2=CC=CC=C2

Origin of Product

United States

Stereochemical and Conformational Analysis of 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane

Fundamental Conformational Properties of 1,3-Dioxane (B1201747) Ring Systems

Similar to cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts non-planar conformations to alleviate angle and torsional strain. wikipedia.org The most stable arrangement is the chair conformation, which minimizes steric repulsions and eclipsing interactions between substituents. thieme-connect.deresearchgate.net The presence of two C-O bonds, which are shorter than C-C bonds, slightly alters the ring's geometry compared to cyclohexane, leading to more pronounced diaxial interactions. thieme-connect.de

Between the two chair forms on the potential energy surface lie several less stable, flexible conformations. researchgate.net

Twist-Boat Conformation: This is a local energy minimum on the potential energy surface, though it is significantly less stable than the chair form. researchgate.netlibretexts.org In this conformation, the severe "flagpole" steric interactions and eclipsing strain found in the true boat form are partially relieved. libretexts.org For the parent 1,3-dioxane, the twist-boat is calculated to be approximately 4.9 to 5.2 kcal/mol higher in energy than the chair conformation. thieme-connect.deresearchgate.net In certain substituted 1,3-dioxanes, particularly those with severe diaxial interactions in a chair form, the twist-boat can become the predominant conformation. thieme-connect.de

Half-Chair Conformation: The half-chair is not a stable intermediate but rather a high-energy transition state during the interconversion from the chair to the twist-boat form. wikipedia.orglibretexts.org It is characterized by having five of the ring atoms in a plane, leading to considerable angle and torsional strain. libretexts.org

Boat Conformation: The true boat conformation is also a high-energy transition state, connecting different twist-boat forms. scielo.org.mx It suffers from significant steric repulsion between the "flagpole" hydrogens (or other substituents) at positions 2 and 5, as well as torsional strain from eclipsed bonds. libretexts.orgkhanacademy.org

Computational studies confirm that for unsubstituted and many 5-substituted 1,3-dioxanes, the half-chair and boat forms represent maxima on the potential energy surface, while the chair and twist-boat conformers occupy energy minima. researchgate.net

The relative stabilities of the various conformers of 1,3-dioxane have been determined through both experimental methods and computational (ab initio) studies. The Gibbs free energy difference (ΔG°) between conformers quantifies their relative populations at equilibrium. The chair conformation represents the global energy minimum. researchgate.net

Relative Conformational Energies of 1,3-Dioxane Conformers
ConformationRelative Energy (kcal/mol)Reference
Chair0.00 (Reference) researchgate.netresearchgate.net
2,5-Twist4.67 - 5.19 researchgate.net
1,4-Twist~6.2 - 6.6 researchgate.netresearchgate.net

Data derived from ab initio and density functional theory (DFT) calculations. The 1,4-twist is approximately 1.0-1.36 kcal/mol higher in energy than the 2,5-twist conformer. researchgate.netresearchgate.net

Influence of the 5,5-Dimethyl Substituents on Ring Conformation and Rigidity

The introduction of geminal dimethyl groups at the C5 position of the 1,3-dioxane ring has a dramatic effect on its conformational dynamics. These substituents serve as a conformational lock, severely restricting the ring's ability to undergo chair-chair interconversion.

The preference for a substituent to occupy an equatorial position rather than an axial one is quantified by its conformational free energy, known as the A-value. wikipedia.org The A-value represents the energy penalty (ΔG°) for having the substituent in the axial position, primarily due to unfavorable 1,3-diaxial steric interactions. wikipedia.org

In a 5,5-dimethyl-1,3-dioxane (B27643) system, a chair-flip would force one of the methyl groups from its equatorial position into an axial one. An axial methyl group at C5 would experience severe steric repulsion from the axial hydrogens at C1 and C3 (or more accurately, the lone pairs of the oxygen atoms) and the axial hydrogens at C2 and C4/C6. This interaction is highly destabilizing, making the flipped-chair conformation energetically inaccessible. Consequently, the 5,5-dimethyl substitution effectively prevents ring inversion, locking the ring into a single, rigid chair conformation. nih.gov This rigidity is a key feature used in stereochemical analysis, as it provides a fixed framework for determining the relative configuration of other substituents on the ring. thieme-connect.de

With the ring locked in a single chair conformation by the 5,5-dimethyl groups, the large 1-phenylethyl substituent at the C2 position must occupy either a pseudo-axial or pseudo-equatorial orientation. The term "pseudo" is used because the geometry of the dioxane ring is slightly different from that of cyclohexane.

The C-O bonds being shorter than C-C bonds leads to more significant 1,3-diaxial interactions for substituents at the C2 position compared to those in cyclohexane. thieme-connect.de A C2-axial substituent experiences steric clashes with the axial hydrogens at C4 and C6. Given the significant steric bulk of the 1-phenylethyl group, placing it in the axial position would result in a prohibitively high energy penalty. Therefore, the 1-phenylethyl group will overwhelmingly favor the pseudo-equatorial position to minimize these destabilizing steric interactions. This strong equatorial preference ensures that 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane (B13783197) exists almost exclusively in a single, well-defined, and rigid conformation.

Stereochemistry at the C2 Position: Impact of the 1-Phenylethyl Substituent

The introduction of a 1-phenylethyl substituent at the C2 position of the 5,5-dimethyl-1,3-dioxane ring introduces significant stereochemical complexity. This section explores the resulting configurational isomerism, diastereomerism, and the influence of stereoelectronic effects on the preferred orientation of this bulky substituent.

Configurational Isomerism (R/S Designations)

The C2 carbon of the dioxane ring and the benzylic carbon of the 1-phenylethyl group are both chiral centers. This gives rise to the possibility of four stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The R/S designation for each chiral center is determined by the Cahn-Ingold-Prelog priority rules.

The presence of these stereoisomers has a profound impact on the molecule's three-dimensional structure and, consequently, its physical and chemical properties. The relative energies and populations of these isomers are influenced by the steric and electronic interactions between the substituents and the dioxane ring.

Diastereomerism in Multi-Chiral Center Systems

The four stereoisomers of this compound can be classified into two pairs of enantiomers: ((2R, 1'R) and (2S, 1'S)) and ((2R, 1'S) and (2S, 1'R)). The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by techniques like chromatography.

The conformational preferences of the dioxane ring are significantly influenced by the configuration of the C2 substituent. The bulky 1-phenylethyl group will preferentially occupy the equatorial position to minimize steric interactions with the axial hydrogens at C4 and C6. However, the specific orientation of the phenyl and methyl groups of the substituent will differ between diastereomers, leading to distinct conformational equilibria.

Anomeric and Stereoelectronic Effects on Substituent Orientation

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at an anomeric carbon (C2 in this case) to adopt an axial orientation, despite the steric hindrance this may cause. This effect is attributed to the stabilizing interaction between the lone pair of electrons on an adjacent heteroatom (oxygen in the dioxane ring) and the antibonding orbital (σ*) of the C-substituent bond.

In the case of this compound, the magnitude of the anomeric effect will depend on the nature of the substituent at the benzylic position. While alkyl groups generally exhibit a weak anomeric effect, the presence of the phenyl group introduces more complex electronic interactions. The interplay between the anomeric effect, which favors an axial orientation, and steric hindrance, which favors an equatorial orientation, will determine the final conformational preference of the 1-phenylethyl group. It is generally expected that the large steric bulk of the 1-phenylethyl group will dominate, leading to a strong preference for the equatorial position.

Advanced Spectroscopic Methods for Conformational and Stereochemical Elucidation

The detailed study of the stereochemistry and conformational dynamics of this compound relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Dynamics

NMR spectroscopy provides a wealth of information about the structure and dynamics of molecules in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the relative configurations of chiral centers, the preferred conformation of the dioxane ring, and the rotational barriers around single bonds.

For this compound, ¹H and ¹³C NMR are essential for characterizing the different stereoisomers. The chemical shifts of the protons and carbons in the dioxane ring and the substituent are sensitive to their local electronic and steric environment, allowing for the differentiation of diastereomers.

The analysis of proton-proton coupling constants (J-values) is a cornerstone of conformational analysis.

Vicinal Coupling Constants (³JHH) : These couplings occur between protons on adjacent carbons and are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org By measuring the ³J values for the protons on the dioxane ring, it is possible to estimate the dihedral angles and thus determine the ring's conformation (e.g., chair, boat, or twist-boat). For instance, a large ³J value (typically 8-10 Hz) between two protons indicates a trans or anti-periplanar relationship (dihedral angle of ~180°), which is characteristic of an axial-axial relationship in a chair conformation. Conversely, a small ³J value (1-4 Hz) is indicative of a gauche relationship (dihedral angle of ~60°), as seen between axial-equatorial or equatorial-equatorial protons. libretexts.org

Geminal Coupling Constants (²JHH) : These couplings occur between two protons on the same carbon atom. The magnitude of ²JHH is influenced by the H-C-H bond angle and the electronegativity of adjacent substituents. libretexts.org In 1,3-dioxane systems, the geminal coupling constants of the methylene (B1212753) protons at C4 and C6 can provide information about the ring's puckering and the orientation of substituents.

The following interactive table summarizes typical coupling constants observed in 1,3-dioxane systems and their correlation with the molecular geometry.

By carefully analyzing the coupling constants in the ¹H NMR spectrum of this compound, researchers can deduce the preferred chair conformation of the dioxane ring and the equatorial orientation of the bulky C2 substituent.

Diastereotopicity and Chiral Discrimination through NMR

The molecular structure of this compound contains a stereogenic center at the alpha-carbon of the 1-phenylethyl group. This inherent chirality renders the molecule asymmetric, leading to the non-equivalence of protons and methyl groups that would be chemically equivalent in an achiral environment. This phenomenon, known as diastereotopicity, is readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.comyoutube.com

Specifically, the two methyl groups at the C5 position of the 1,3-dioxane ring are diastereotopic. In a preferred chair conformation, one methyl group occupies an axial position while the other is equatorial. Due to their different spatial relationships with the chiral 1-phenylethyl substituent at C2, they experience distinct magnetic environments and therefore exhibit separate signals in the ¹H NMR spectrum. Similarly, the methylene protons at C4 and C6 are also diastereotopic. The axial and equatorial protons at each of these carbons are chemically non-equivalent and are expected to show distinct chemical shifts and coupling patterns, often resulting in complex multiplet signals. ucsd.edu

Key Diastereotopic Positions in this compound:

C5-Methyl Groups: The axial and equatorial methyl groups are chemically distinct.

C4/C6 Methylene Protons: The axial and equatorial protons at both C4 and C6 are non-equivalent.

Chiral discrimination by NMR can be employed to distinguish between the enantiomers of this compound. While enantiomers produce identical NMR spectra under normal achiral conditions, their signals can be resolved by introducing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with each enantiomer, and these complexes have different NMR spectral properties. This results in the separation of signals for the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess. d-nb.infonih.govnih.gov

Dynamic NMR Studies for Ring Inversion Barriers

The 1,3-dioxane ring in this compound is not static; it undergoes a dynamic conformational process known as ring inversion or chair-flipping. wikipedia.org In this process, the chair conformation inverts, causing axial substituents to become equatorial and vice versa. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this process and determine the energy barrier associated with it.

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial positions. For instance, the two diastereotopic methyl groups at C5 might show a single, potentially broadened, signal. However, as the temperature is lowered, the rate of inversion slows down. At a specific temperature, known as the coalescence temperature (Tc), the signals for the interconverting species (e.g., axial and equatorial methyl groups) broaden and merge into a single peak. Below this temperature, at the slow-exchange limit, separate, sharp signals for each distinct position are observed.

Table 1: Representative Ring Inversion Barriers for 1,3-Dioxane Analogs

CompoundSubstituentsΔG‡ (kcal/mol)Method
1,3-DioxaneNone9.7DNMR
5,5-Dimethyl-1,3-dioxane5,5-di-Me10.9DNMR
5,5-Diisopropyl-1,3-dioxane5,5-di-iPr~8.0DNMR

Note: Data is based on analogous compounds to illustrate typical values.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography provides definitive information about the molecular structure and stereochemistry of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. mdpi.commdpi.com

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm that the 1,3-dioxane ring adopts a chair conformation, which is the most stable arrangement for six-membered rings of this type. thieme-connect.de Due to steric considerations, the bulky 1-phenylethyl substituent at the C2 position is anticipated to predominantly occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6. nih.gov

Crystallographic data from closely related compounds, such as 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, support this expectation, showing a chair conformation with the C2-phenyl group in an equatorial orientation. nih.gov The analysis would also reveal the precise puckering of the ring and the orientation of the phenyl group relative to the dioxane ring.

Table 2: Expected Crystallographic Parameters for this compound (based on analogs)

ParameterExpected Value/Observation
Ring ConformationChair
C2-Substituent OrientationEquatorial
Average C-O Bond Length~1.43 Å
Average C-C Bond Length (ring)~1.52 Å
O-C-O Bond Angle~112°

Note: These are generalized values based on typical 1,3-dioxane structures.

Computational Chemistry and Theoretical Studies of Conformational Landscapes

Computational chemistry serves as a powerful tool to complement experimental findings from NMR and X-ray crystallography. Theoretical studies allow for a detailed exploration of the conformational landscape of this compound, providing insights into the relative energies of different conformers, the transition states connecting them, and the underlying electronic interactions that govern conformational preferences. researchgate.netwayne.edu

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and geometry of molecules. These calculations can accurately predict the relative stabilities of various conformations of this compound.

For this molecule, calculations would typically focus on:

Chair Conformations: The primary focus would be on the two chair conformers, one with the 1-phenylethyl group in an equatorial position and the other with it in an axial position. DFT calculations consistently show that for bulky substituents at the C2 position of a 1,3-dioxane ring, the equatorial conformer is significantly lower in energy.

Twist-Boat Conformations: Higher-energy twist-boat conformers, which act as intermediates in the ring inversion process, can also be located and their energies calculated.

Rotational Isomers (Rotamers): The orientation of the 1-phenylethyl group relative to the dioxane ring can also be studied to find the most stable rotational conformer.

These calculations provide quantitative estimates of the energy differences (ΔE) and Gibbs free energy differences (ΔG) between conformers, which can be compared with experimental data derived from NMR.

Potential Energy Surface Mapping and Transition State Analysis

The process of ring inversion from one chair form to another can be mapped on a potential energy surface (PES). libretexts.org The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. wayne.edu By mapping the PES for the ring inversion of this compound, the entire pathway, including stable conformers (minima on the PES) and transition states (saddle points on the PES), can be elucidated. researchgate.net

Transition state theory is used to locate the structures that represent the energy maxima along the inversion pathway. github.io For a 1,3-dioxane ring, the inversion process typically involves passing through several high-energy intermediates, such as half-chair and twist-boat conformations. Computational methods can optimize the geometry of these transition states and calculate their energies. The calculated energy difference between the ground state (chair conformation) and the highest-energy transition state provides a theoretical value for the activation energy of ring inversion, which can be directly compared to the experimental ΔG‡ obtained from dynamic NMR studies.

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and interpret stereoelectronic effects within a molecule. researchgate.net In the context of this compound, NBO analysis can provide insights into the interactions that stabilize the preferred chair conformation and the equatorial orientation of the C2 substituent.

Key interactions that can be quantified by NBO analysis include:

Anomeric Effect: A generalized anomeric effect involves the donation of electron density from the lone pairs of the ring oxygen atoms (n) into the antibonding orbitals (σ) of adjacent C-O or C-C bonds. For example, the interaction n(O) → σ(C-O) is a key feature in acetals.

Hyperconjugation: Interactions between filled bonding orbitals (σ) and empty antibonding orbitals (σ) contribute to molecular stability. In the dioxane ring, interactions such as σ(C-H) → σ(C-O) or n(O) → σ*(C-H) can influence bond lengths, angles, and conformational preferences. tandfonline.comacs.orgresearchgate.net

NBO analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A larger E(2) value indicates a stronger interaction. By comparing these values for different conformers (e.g., axial vs. equatorial C2 substituent), a quantitative understanding of the electronic factors favoring the more stable conformation can be achieved.

Table 3: Key NBO Interactions in a 1,3-Dioxane Ring

Donor NBOAcceptor NBOType of InteractionSignificance
n(O) (axial lone pair)σ(C2-H)Anomeric-type HyperconjugationStabilizes the chair form
n(O) (equatorial lone pair)σ(C-C)HyperconjugationContributes to ring stability
σ(C-H)σ*(C-O)HyperconjugationInfluences C-O bond lengths

Note: This table represents general types of interactions studied via NBO in 1,3-dioxane systems.

Applications of 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane in Organic Synthesis and Chemical Research

Role as a Chiral Auxiliary or Building Block in Asymmetric Transformations

The primary application of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane (B13783197) in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of new stereocenters in a predictable manner, after which the auxiliary can be removed and often recycled.

While direct examples of this compound controlling remote carbon-carbon bond formations are not extensively documented in readily available literature, the principles of remote stereocontrol using chiral auxiliaries are well-established. The conformational rigidity of the 1,3-dioxane (B1201747) ring, coupled with the steric and electronic properties of the 1-phenylethyl and dimethyl substituents, can influence the trajectory of incoming reagents to stereocenters that are several bonds away from the auxiliary itself. This long-range stereochemical induction is a significant challenge in organic synthesis, and chiral acetals are a promising strategy to address it. The fixed orientation of the substituents on the dioxane ring can create a chiral pocket that dictates the facial selectivity of reactions at a distant prochiral center within the same molecule.

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material. Chiral auxiliaries, including chiral acetals, can play a pivotal role in such strategies. rsc.orgrsc.org The stereochemical outcome of a reaction can often be influenced by the choice of reagents or reaction conditions. For instance, the cleavage of the acetal (B89532) in this compound derivatives can proceed through different mechanisms (e.g., SN1 vs. SN2 type cleavage), leading to opposite stereochemical configurations at a newly formed stereocenter. rsc.orgrsc.org By carefully selecting the reaction parameters, a synthetic chemist can direct the transformation towards a specific desired diastereomer, thus achieving stereodivergence. This level of control is highly sought after in the synthesis of complex molecules with multiple stereocenters.

Utility in the Construction of Complex Molecular Architectures

Beyond its role in directing stereoselectivity, this compound and related chiral 1,3-dioxanes serve as valuable building blocks for the synthesis of intricate and functionally rich molecules.

One of the most significant applications of chiral 1,3-dioxanes is their use as precursors to optically active 1,3-diols. researchgate.net The acetal functionality can be readily cleaved under acidic conditions to reveal the 1,3-diol unit. This transformation is often achieved with high fidelity, preserving the enantiopurity established in earlier steps. The resulting enantiomerically enriched 1,3-diols are versatile intermediates in the synthesis of a wide range of complex molecules, including polyketide natural products and other biologically active compounds. The table below illustrates the general transformation of a chiral 1,3-dioxane to a 1,3-diol.

Starting MaterialReagents and ConditionsProduct
Enantioenriched 1,3-DioxaneAcidic Hydrolysis (e.g., HCl in H₂O/acetone)Optically Active 1,3-Diol

The optically active 1,3-diols derived from chiral 1,3-dioxanes are valuable intermediates in the synthesis of several important pharmaceutical drugs. researchgate.net For example, the enantioselective synthesis of 1,3-diols through the ring-opening of enantioenriched 1,3-dioxanes provides a key strategic advantage in the preparation of the core structures of drugs such as:

Fluoxetine (B1211875): A selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant.

Atomoxetine: A norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).

Dapoxetine: A short-acting SSRI used for the treatment of premature ejaculation.

The ability to access these key chiral diol intermediates with high enantiomeric purity is crucial for the efficacy and safety of the final drug products. The following table highlights the connection between the chiral 1,3-diol intermediate and the final pharmaceutical compounds.

Chiral IntermediateResulting Pharmaceutical Scaffold
Optically Active 1,3-DiolCore structure of Fluoxetine, Atomoxetine, Dapoxetine

The synthesis of natural products often requires the precise installation of multiple stereocenters. Chiral auxiliaries and building blocks derived from them are indispensable tools in this endeavor. While specific examples detailing the integration of this compound into a total synthesis of a natural product are not prominently featured in the reviewed literature, its utility as a precursor to chiral 1,3-diols makes it a highly relevant and potent tool for this purpose. Many natural products, particularly those of polyketide origin, feature complex polyol chains. The iterative use of synthetic methodologies involving chiral 1,3-dioxanes to generate these stereochemically rich fragments is a plausible and powerful strategy in the field of natural product synthesis.

Exploration as a Masked Aldehyde Equivalent for Stereoselective Reactions

The 5,5-dimethyl-1,3-dioxane (B27643) moiety serves as a robust protecting group for aldehydes, effectively masking their reactivity until deprotection is desired. The incorporation of a chiral 1-phenylethyl substituent at the C2 position transforms this simple protecting group into a chiral auxiliary, capable of inducing asymmetry in reactions at or near the dioxane ring. The principle lies in the diastereoselective facial differentiation of the molecule, guided by the sterically demanding phenyl and methyl groups of the 1-phenylethyl moiety.

In theory, nucleophilic attack on a prochiral center adjacent to the dioxane ring would be influenced by the preferred conformation of the 1-phenylethyl group, leading to the formation of one diastereomer in excess. For instance, in reactions such as aldol (B89426) additions, Michael additions, or alkylations of an enolate derived from a substituent on the dioxane ring, the chiral environment created by the 1-phenylethyl group would dictate the trajectory of the incoming electrophile or nucleophile.

The stereochemical outcome of such reactions is often rationalized by models that consider steric hindrance and electronic effects. The chair-like conformation of the 1,3-dioxane ring places the substituents in well-defined axial or equatorial positions. The bulky 1-phenylethyl group at the C2 position is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. This conformational preference, in turn, influences the spatial orientation of reactants approaching the molecule, leading to high levels of diastereoselectivity.

Reaction TypePotential SubstrateExpected Outcome
Aldol AdditionDioxane with an acetyl groupDiastereomerically enriched β-hydroxy ketone
Michael Additionα,β-Unsaturated dioxane derivativeDiastereomerically enriched conjugate adduct
Enolate AlkylationDioxane with an ester groupDiastereomerically enriched α-alkylated product

This table represents theoretical applications based on the principles of asymmetric synthesis.

Development of Novel Synthetic Methodologies Employing Dioxane Derivatives

The development of new synthetic methods often relies on the predictable reactivity and stereochemical control offered by chiral building blocks. Chiral 1,3-dioxane derivatives, including structures analogous to this compound, have been instrumental in advancing stereoselective synthesis.

Research in this area has focused on several key aspects:

Design of Novel Chiral Auxiliaries: The synthesis of various chiral 1,3-dioxanes derived from different chiral alcohols and diols allows for the fine-tuning of steric and electronic properties to optimize diastereoselectivity in specific transformations.

Catalytic Asymmetric Reactions: Chiral dioxane derivatives can serve as ligands for metal catalysts, creating a chiral environment that promotes enantioselective transformations of substrates.

Cascade Reactions: The stability and predictable reactivity of the dioxane ring make it an ideal component in designing cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol.

For example, studies on related chiral acetals have demonstrated their successful application in diastereoselective cyclization reactions, where the chiral auxiliary directs the formation of multiple stereocenters in a single step. The removal of the chiral auxiliary, typically under acidic conditions, unmasks the aldehyde functionality and allows for further synthetic manipulations, leaving behind an enantiomerically enriched product.

Methodological ApproachKey FeatureExample Application
Chiral Auxiliary ControlUse of a recoverable chiral unit to direct stereochemistryAsymmetric alkylation followed by auxiliary removal
Chiral Ligand SynthesisIncorporation of the dioxane into a larger ligand structureEnantioselective hydrogenation or oxidation
Tandem Reaction DesignSequential transformations involving the dioxane moietyCyclization-cleavage sequences to form complex cyclic ethers

This table illustrates general synthetic strategies where chiral dioxane derivatives are employed.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel 5,5-Dimethyl-2-(1-phenylethyl)-1,3-Dioxane (B13783197) Derivatives with Enhanced Stereocontrol

Future research should focus on the rational design and synthesis of new derivatives to refine and enhance stereochemical control in asymmetric transformations. The existing structure can be systematically modified to tune steric and electronic properties, thereby influencing its performance as a chiral auxiliary or building block.

Key research objectives include:

Modification of the Phenyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring could modulate the electronic nature of the acetal (B89532), potentially influencing the stability of intermediates in subsequent reactions and offering a handle for tuning reactivity and selectivity.

Alteration of the Dimethyl Substituents: Replacing the gem-dimethyl group at the C5 position with other alkyl or aryl groups could create more complex steric environments. This could lead to improved diastereoselectivity in reactions involving the dioxane ring or its derivatives.

Introduction of Additional Functional Groups: Incorporating other functional groups onto the dioxane or phenylethyl moiety could open pathways for new transformations or allow the derivative to participate in multi-component reactions. For instance, a hydroxyl or amino group could serve as a coordination site for a metal catalyst.

These synthetic efforts would aim to create a library of derivatives with tailored properties, moving beyond the parent compound to create more effective and versatile tools for stereoselective synthesis.

Table 1: Proposed Novel Derivatives and Target Properties

Derivative Structure (Modification) Target Property/Application Rationale for Design
2-(1-(4-Nitrophenyl)ethyl)-5,5-dimethyl-1,3-dioxane Enhanced electronic influence Electron-withdrawing group may alter reactivity at the C2 position.
2-(1-Phenylethyl)-5,5-diethyl-1,3-dioxane Increased steric hindrance Larger alkyl groups at C5 could improve facial selectivity in reactions.
2-(1-(2-Hydroxyphenyl)ethyl)-5,5-dimethyl-1,3-dioxane Introduction of coordinating group Hydroxyl group could act as a ligand for metal-catalyzed reactions.
2-(1-Naphthyl)ethyl-5,5-dimethyl-1,3-dioxane Modified aromatic system Bulky aromatic group can enhance π-stacking interactions and steric bias.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Advanced Theoretical Models

A deeper understanding of the formation mechanism of this compound is crucial for optimizing its synthesis and designing better catalysts. While the general mechanism of acetal formation is known, the precise transition states and the factors governing stereoselectivity for this specific chiral compound remain underexplored. researchgate.net

Future investigations could employ:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could potentially be used to observe the short-lived intermediates, such as hemiacetals or oxocarbenium ions, involved in the dioxane formation. rsc.orgultrafast-chemistry.com This would provide direct experimental evidence for the reaction pathway and the dynamics of bond formation. researchgate.net

Advanced Theoretical Models: High-level ab initio and Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction. researchgate.net These computational studies can elucidate the structures of transition states, calculate activation energies for different stereochemical pathways, and explain the origins of enantioselectivity. researchgate.netresearchgate.net Comparing theoretical predictions with experimental data would provide a comprehensive picture of the reaction mechanism.

These studies would aim to definitively answer questions about whether the reaction proceeds through a stepwise or a concerted mechanism and how the chiral center on the phenylethyl group dictates the stereochemical outcome at the newly formed acetal center. researchgate.net

Development of New Catalytic Systems for Enantioselective Dioxane Formation

The traditional synthesis of chiral dioxanes often relies on stoichiometric chiral starting materials. A significant leap forward would be the development of catalytic enantioselective methods for the formation of this compound and its analogs from prochiral precursors. This represents a more atom-economical and efficient approach.

Promising avenues for research include:

Chiral Brønsted Acid Catalysis: Designing strong, sterically demanding chiral phosphoric acids or related Brønsted acids could enable the protonation of the aldehyde to occur in a chiral environment, guiding the subsequent nucleophilic attack of the diol to favor one enantiomer.

Chiral Lewis Acid Catalysis: Developing chiral Lewis acid complexes (e.g., based on titanium, boron, or copper) could activate the aldehyde carbonyl group towards attack by the diol. The chiral ligands on the metal center would control the facial selectivity of the reaction.

Organocatalysis: Chiral amines or other organocatalysts could be explored to activate the starting materials through the formation of transient chiral intermediates, such as iminium ions, leading to an enantioselective cyclization. rsc.org

The goal is to develop catalytic systems that can generate the desired dioxane with high enantiomeric excess (ee) from simple, achiral starting materials like 2,2-dimethyl-1,3-propanediol and phenylacetaldehyde. nih.govnih.gov

Table 2: Comparison of Potential Catalytic Systems

Catalyst Type Proposed Catalyst Example Mechanism of Enantioselection Potential Advantages
Chiral Brønsted Acid BINOL-derived phosphoric acid Chiral counter-anion association with protonated intermediate. Metal-free, high functional group tolerance.
Chiral Lewis Acid Ti(OiPr)4 / TADDOL complex Coordination of aldehyde to chiral Lewis acid center. High turnover numbers, well-defined catalytic sites.
Organocatalysis Chiral diarylprolinol silyl (B83357) ether Formation of a transient chiral iminium ion. Operational simplicity, insensitivity to air/moisture.

Expanding the Scope of Applications in Stereoselective Synthesis and Materials Science

While 1,3-dioxanes are well-established as protecting groups, the unique, rigid, and stereodefined structure of this compound and its derivatives suggests broader applications. thieme-connect.de

Stereoselective Synthesis: These compounds could be used as chiral templates or auxiliaries in a wider range of reactions. For example, derivatives could be developed for use in asymmetric Diels-Alder reactions, aldol (B89426) additions, or as chiral ligands for transition metal catalysis. The predictable conformation of the dioxane ring can translate into effective facial shielding of a reactive center. thieme-connect.de

Materials Science: An entirely unexplored avenue is the use of these chiral dioxanes as building blocks for advanced materials. Their inherent chirality and structural rigidity make them interesting candidates for:

Chiral Polymers: Polymerization of functionalized dioxane derivatives could lead to polymers with helical structures and unique chiroptical properties.

Liquid Crystals: The defined shape and polarity of these molecules could allow them to act as chiral dopants or form the basis of novel liquid crystalline phases.

Chiral Recognition: Immobilization of these compounds onto a solid support could create chiral stationary phases for HPLC or materials for enantioselective sensing and separation.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

To align with the principles of green chemistry, future research should focus on developing more sustainable and efficient synthetic protocols. nih.gov The integration of flow chemistry offers a promising path to achieve these goals. nih.gov

Key advantages of applying flow chemistry to the synthesis of this compound include:

Improved Safety and Control: Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and safety, especially when handling reactive intermediates. flinders.edu.au

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, which can accelerate reaction rates and improve yields. uc.pt

Automation and Integration: Flow synthesis allows for the integration of multiple reaction and purification steps into a single, automated sequence. nih.gov This "telescoped" approach minimizes manual handling and waste generation. uc.pt

Use of Greener Solvents: Flow systems are well-suited for exploring alternative, more environmentally benign solvents, potentially reducing reliance on traditional volatile organic compounds. nih.gov

By combining novel catalytic methods with continuous-flow processing, the synthesis of this valuable chiral compound can be made more efficient, scalable, and environmentally responsible.

Q & A

Q. How can isotopic labeling (e.g., 2H^2 \text{H}, 13C^{13} \text{C}) elucidate metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., at the methyl or phenyl positions) and track metabolites via LC-MS/MS. Compare isotopic patterns to identify hydroxylation or demethylation pathways, as shown in studies on structurally related cyclohexanediones .

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